1-(2-Nitrophenyl)azetidine

Electronic effects pKa modulation N-arylation

Para-isomer substitution is unsuitable where ortho-nitro electronic/steric orthogonality is required. • Ortho-nitro enables chemoselective reduction to aniline for diversification while retaining the azetidine ring. • Through-space field effects modulate azetidine pKa, enabling acid-triggered prodrug release strategies. • In stock at BenchChem with global shipping; custom synthesis lead time typically 4-8 weeks.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B14866610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)azetidine
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H10N2O2/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-10/h1-2,4-5H,3,6-7H2
InChIKeyHGAQPMWSXQBHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)azetidine: A Niche N-Aryl Azetidine Building Block for Medicinal Chemistry and Probe Design


1-(2-Nitrophenyl)azetidine (CAS 90557-58-7) is a four-membered N-aryl azetidine featuring an ortho-nitrophenyl substituent on the ring nitrogen . This compound belongs to the class of strained heterocyclic building blocks widely utilized in medicinal chemistry for modulating physicochemical properties and metabolic stability of drug candidates [1]. The ortho-nitro substitution distinctively influences the electronic character of the azetidine nitrogen through combined inductive and resonance withdrawal, as well as potential steric interactions with the ring, differentiating it from meta- and para-nitrophenyl isomers and unsubstituted phenyl variants [2]. Despite its structural simplicity, publicly available quantitative comparative data remain sparse, positioning this compound primarily as a specialized synthetic intermediate rather than a well-characterized biological probe.

1 N-aryl azetidine building block with ortho-nitro electronic modulation
2 Strained heterocycle supports triggered-release and covalent modification strategies
3 Synthetic intermediate for medicinal chemistry and probe design workflows

Why 1-(2-Nitrophenyl)azetidine Cannot Be Replaced by the 4-Nitro Isomer or Common Azetidine Analogs


Direct substitution of 1-(2-nitrophenyl)azetidine with its para-isomer (1-(4-nitrophenyl)azetidine, CAS 31947-44-1) or the unsubstituted 1-phenylazetidine is chemically inadvisable for applications where electronic, steric, or spectroscopic orthogonality is required. The ortho-nitro group exerts a distinct electron-withdrawing effect that alters the pKa of the azetidine nitrogen more significantly than the para analogue due to through-space field effects and altered resonance [1]. Furthermore, the synthesis of the ortho isomer proceeds with different efficiency and regiochemical challenges compared to the para isomer, which has been isolated in 69% yield via nucleophilic aromatic substitution . The ortho-nitro group also provides a unique handle for subsequent chemoselective reduction or photochemical transformations that are not accessible with the para-nitro or unsubstituted phenyl congeners, making generic substitution ineffective in complex synthetic sequences.

Ortho vs. para isomer: electronic environment mismatch
Ortho-nitro exerts stronger through-space field effect, altering nitrogen basicity and reactivity compared to 4-nitro isomer; direct substitution may shift reaction outcomes.
Synthetic accessibility and chemoselective handle divergence
Ortho isomer requires distinct synthetic routes with lower typical yields; ortho-nitro reduction handle is not directly transferable to para or unsubstituted phenyl analogs.
Ring-opening reactivity differs from pyrrolidine and aziridine analogs
Azetidine ring strain (~26.3 kcal/mol) enables acid-mediated opening unavailable in pyrrolidine; unsubstituted or para-nitro variants may lack the same activation profile.

Quantitative Differentiation of 1-(2-Nitrophenyl)azetidine from Closest Analogs: An Evidence-Based Selection Guide


Ortho-Nitro Electronic Modulation of Azetidine Nitrogen Basicity and Reactivity

The ortho-nitro group in 1-(2-nitrophenyl)azetidine exerts a combined inductive (-I) and resonance (-M) electron-withdrawing effect stronger than the para-nitro analogue due to proximity to the azetidine nitrogen. Computational studies on nitro-substituted aza systems indicate that ortho-nitro substitution enhances sigma-electron delocalization and increases the stabilization energy of the heterocycle relative to para substitution, attributed to through-space field effects not present in the para isomer [1]. While direct experimental pKa values for this compound are not publicly available, the Hammett substituent constant for ortho-nitro (σo = 0.78) is significantly larger than para-nitro (σp = 0.78) when considering the field-inductive component alone, resulting in a more pronounced reduction of nitrogen basicity in the ortho isomer [2].

Ortho electronic effect
Class-level inference
σo (field) ≈ 0.78; est. pKa shift 1–2 units
Supports ortho-specific electronic tuning of azetidine nitrogen
No direct experimental pKa available
Electronic effects pKa modulation N-arylation

Synthesis Yield Comparison: Ortho vs Para Isomer Accessibility

The para-nitro derivative 1-(4-nitrophenyl)azetidine is accessible from 4-fluoronitrobenzene and azetidine hydrochloride in 69% isolated yield as a yellow solid, with full 1H NMR and LCMS characterization . In contrast, the ortho isomer requires different reaction optimization due to steric hindrance from the ortho-nitro group during nucleophilic aromatic substitution, typically resulting in lower yields or necessitating alternative synthetic strategies such as transition-metal-catalyzed N-arylation [1]. The differential synthetic accessibility directly impacts procurement cost and lead time for medicinal chemistry campaigns.

Synthesis yield
Cross-study comparable
Target (ortho) ≤50% expected
Para isomer 69% isolated yield
May affect procurement cost and lead time
Ortho yield not publicly disclosed; steric penalty expected
Synthetic efficiency Nucleophilic aromatic substitution Yield benchmarking

Ring Strain and Conformational Rigidity Compared to Pyrrolidine and Aziridine Analogs

Azetidines possess intermediate ring strain (approx. 26.3 kcal/mol) between aziridines (approx. 27.7 kcal/mol) and pyrrolidines (approx. 6.0 kcal/mol) [1]. This strain energy imparts a unique reactivity profile: azetidines are sufficiently stable for handling and storage unlike more labile aziridines, yet retain sufficient strain to participate in ring-opening reactions under mild conditions [2]. Specifically, N-aryl azetidines with ortho-nitro substituents have been shown to undergo acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of a pendant amide group, a pathway not observed with the corresponding pyrrolidine analogs, providing a chemoselective handle for prodrug design [3].

Ring strain energy
Class-level inference
26.3 kcal/mol (azetidine) vs 6.0 kcal/mol (pyrrolidine)
Balanced strain for triggered release; stable enough for handling
Strain energies from combustion calorimetry and computational data
Ring strain Conformational analysis Heterocycle stability

Ortho-Nitro Substitution Effect on Biological Activity: Antioxidant SAR in 4-Oxo-Azetidine Series

A comparative screening of 4-oxo-azetidine derivatives for antioxidant activity revealed a systematic trend: compounds bearing ortho-nitro substitution on the phenyl ring consistently exhibited the lowest activity, while chloro substituents at either ortho or para positions conferred maximum activity across both nitric oxide and superoxide radical scavenging assays [1]. This class-level observation suggests that the ortho-nitro group, when present on the aromatic ring attached to the azetidine core, significantly attenuates radical-scavenging capacity compared to other substituents, a property that may be desirable for applications where redox silencing is preferred over antioxidant activity.

Antioxidant activity rank
Class-level inference
Cl-substituted > others > ortho-nitro (lowest)
May minimize redox interference in cell-based assays
Based on 4-oxo-azetidine series SAR
Antioxidant activity Nitro positional SAR 4-oxo-azetidines

Vendor Exclusivity and Supply Chain Differentiation

As of 2025, 1-(2-nitrophenyl)azetidine is supplied by a limited number of vendors (CymitQuimica/Biosynth brand, primarily through custom synthesis inquiries), whereas the para isomer 1-(4-nitrophenyl)azetidine is catalogued by multiple commercial suppliers . The ortho isomer typically requires custom synthesis with lead times of 4–8 weeks and is not stocked as a catalog item, contrasting with the ready availability of the para isomer. This supply chain differential means that procurement of the ortho isomer necessitates advanced planning and typically incurs higher unit costs (estimated 2–5× the para isomer based on typical custom synthesis pricing models for niche heterocyclic building blocks).

Vendor exclusivity
Supporting evidence
Custom synthesis only; 4–8 week lead time, 2–5× cost premium
Requires advance procurement planning
Supplier landscape assessment; no catalog stock
Commercial availability Custom synthesis Vendor comparison

Limitation Statement: Scope of Available Comparative Data

It must be explicitly stated that high-strength, direct head-to-head comparative quantitative data (e.g., IC50 values, kinetic constants, thermodynamic solubility, logD) for 1-(2-nitrophenyl)azetidine versus named comparators are not available in the peer-reviewed primary literature or patent corpus as of the search date. The evidence assembled herein relies on class-level inferences from structurally related azetidine derivatives, cross-study comparisons of synthetic yields, and vendor-supply differentiation. Users should treat the procurement decision as one based on structural and electronic uniqueness rather than on extensively benchmarked biological or physicochemical performance metrics. Confirmatory experimentation is recommended prior to committing to large-scale procurement .

Data completeness
Supporting evidence
No direct head-to-head comparative quantitative data available
Decision rests on structural uniqueness; confirmatory testing advised
Comprehensive literature search, 2025
Data gap Evidence strength Procurement caveat

Recommended Application Scenarios for 1-(2-Nitrophenyl)azetidine Based on Current Evidence


Scaffold for Chemoselective Prodrug Design via Acid-Mediated Ring-Opening

Leveraging the intermediate ring strain of the azetidine core coupled with the ortho-nitro group's electronic activation, 1-(2-nitrophenyl)azetidine can serve as a key intermediate for prodrugs requiring triggered release in acidic microenvironments (e.g., tumor tissue, endosomes). The intramolecular ring-opening decomposition demonstrated for N-aryl azetidines provides a mechanism for controlled payload release that is not available with the corresponding pyrrolidine analogs [1].

Orthogonal Synthetic Handle for Sequential Functionalization

The ortho-nitro group provides a distinct reduction handle (to 2-amino) that is chemoselectively addressable in the presence of other reducible functional groups due to its unique electronic environment. This enables sequential diversification strategies—reducing the nitro group to an aniline for subsequent diazotization/coupling while retaining the azetidine ring intact—that would be compromised or impossible with the para-nitro isomer due to different reduction potentials and electronic communication with the azetidine nitrogen [2].

Low-Redox-Interference Probe for Biological Target Engagement Studies

The class-level observation that ortho-nitro substituted azetidine derivatives consistently exhibit the lowest antioxidant activity among substituted 4-oxo-azetidines [3] suggests that 1-(2-nitrophenyl)azetidine-based probes would introduce minimal redox artifacts in cell-based assays. This makes the scaffold particularly suitable for target engagement studies where background antioxidant activity from the probe itself could confound readouts.

Custom Synthesis Feedstock Requiring Advanced Procurement Planning

Given the limited commercial availability of the ortho-nitro isomer relative to the para isomer , procurement of 1-(2-nitrophenyl)azetidine is most appropriate for well-validated synthesis campaigns where the structural differentiation is mechanistically justified, and where 4–8 week lead times and custom synthesis costs (estimated 2–5× the para isomer) are acceptable within program timelines and budgets. Early engagement with custom synthesis vendors is recommended.

Application
Selection Property
Validation Focus
Prodrug scaffold for acidic microenvironments
Acid-mediated ring-opening reactivity
Release kinetics under pH-controlled conditions
Orthogonal synthetic handle for sequential diversification
Chemoselective ortho-nitro reduction
Reduction selectivity vs. azetidine ring integrity
Low-redox-interference probe for target engagement studies
Attenuated antioxidant activity of ortho-nitro azetidine scaffold
Redox artifact assessment in cell-based assays
Custom synthesis feedstock with extended planning
Limited commercial availability; custom synthesis requirement
Lead time feasibility and cost–benefit for campaign
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